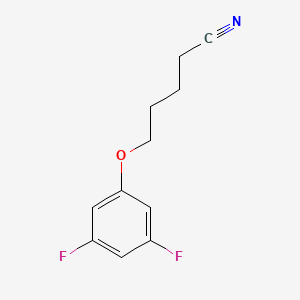

5-(3,5-Difluoro-phenoxy)pentanenitrile

説明

5-(3,5-Difluoro-phenoxy)pentanenitrile is a nitrile-containing ether compound characterized by a pentanenitrile chain linked to a 3,5-difluorophenoxy group. Its structure combines the reactivity of nitriles with the electronic effects of fluorine-substituted aromatic ethers.

特性

IUPAC Name |

5-(3,5-difluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQMWZDDCSFKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluoro-phenoxy)pentanenitrile typically involves the reaction of 3,5-difluorophenol with 5-bromopentanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 5-(3,5-Difluoro-phenoxy)pentanenitrile.

Industrial Production Methods

Industrial production methods for 5-(3,5-Difluoro-phenoxy)pentanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

5-(3,5-Difluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives.

科学的研究の応用

Chemistry

5-(3,5-Difluoro-phenoxy)pentanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids. |

| Reduction | Nitrile group can be reduced to primary amines. |

| Electrophilic Substitution | The difluorophenoxy group can undergo electrophilic aromatic substitution. |

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacterial strains.

- Anticancer Activity : Research suggests it could inhibit the proliferation of various cancer cell lines, indicating potential as a lead compound in cancer therapy.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce levels of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages, suggesting utility in modulating inflammatory responses.

Medicine

In medicinal chemistry, 5-(3,5-Difluoro-phenoxy)pentanenitrile is being explored for its potential as a drug candidate. Its unique structural features may enhance drug-like properties such as metabolic stability and lipophilicity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-(3,5-Difluoro-phenoxy)pentanenitrile against several bacterial strains. Results indicated significant inhibition of growth, suggesting potential for development into an antimicrobial agent.

Case Study 2: Anticancer Potential

Research conducted on cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation. Further investigation into its mechanism of action revealed interactions with key signaling pathways involved in cell growth and apoptosis.

Case Study 3: Anti-inflammatory Properties

In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 5-(3,5-Difluoro-phenoxy)pentanenitrile resulted in decreased TNF-α production, highlighting its potential role in inflammatory disease management.

作用機序

The mechanism of action of 5-(3,5-Difluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

類似化合物との比較

Key Research Findings and Trends

Electronic and Steric Effects

- Fluorine vs. This contrasts with methylthio or sulfonyl groups, which may increase susceptibility to oxidation .

- Nitrile Reactivity: The terminal nitrile group in 5-(3,5-Difluoro-phenoxy)pentanenitrile offers a site for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), a feature shared with other nitriles like 3MTP-CN and 4MSOP-CN .

生物活性

5-(3,5-Difluoro-phenoxy)pentanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, providing a comprehensive overview of its relevance in pharmacology.

Chemical Structure and Properties

5-(3,5-Difluoro-phenoxy)pentanenitrile features a pentanenitrile chain attached to a phenoxy group that is further substituted with two fluorine atoms at the 3 and 5 positions. This structural configuration may influence its biological activity through various mechanisms.

- Molecular Formula : C₁₃H₁₄F₂N

- Molecular Weight : 227.26 g/mol

Synthesis

The synthesis of 5-(3,5-Difluoro-phenoxy)pentanenitrile typically involves the reaction of 3,5-difluorophenol with a suitable alkylating agent in the presence of a base. The nitrile group is introduced through a nucleophilic substitution reaction. Detailed synthetic routes can be found in chemical databases and literature sources.

Anticancer Properties

Research indicates that compounds similar to 5-(3,5-Difluoro-phenoxy)pentanenitrile exhibit significant anticancer properties. For instance, studies on related phenolic compounds have shown cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MOLM-13 (human acute myeloid leukemia), L1210 (mouse leukemia)

- Mechanism of Action : Compounds often induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell survival and death.

A notable study demonstrated that phenolic compounds with similar structures exhibited IC50 values in the nanomolar range against L1210 cells, indicating potent growth inhibition .

The biological activity of 5-(3,5-Difluoro-phenoxy)pentanenitrile may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.

- Targeting Specific Receptors : Some studies suggest that such compounds can interact with specific cellular receptors or proteins, altering their function and contributing to anti-cancer effects .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Phenazine Derivatives : A study highlighted the cytotoxic effects of phenazine derivatives on human leukemia cells, noting that structural modifications significantly impacted their potency .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 5-(3,5-Difluoro-phenoxy)pentanenitrile | TBD | MOLM-13 |

| Related Phenazine Derivative | <100 | MOLM-13 |

| Iodinin | <50 | MOLM-13 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。